![molecular formula C14H12N4O3S B2376847 苯甲基 2-((4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)乙酸酯 CAS No. 877630-53-0](/img/no-structure.png)

苯甲基 2-((4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their significant biological and pharmacological activities . They have been found to exhibit antibacterial, antiproliferative, CNS modulating, antiviral, antifungal, anticancer, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate and similar compounds often involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate . This intermediate is used for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .

科学研究应用

- Indole Derivatives : The indole scaffold has been associated with antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

- Pyrazolo[3,4-d]pyrimidine : This compound class has also shown antiviral potential. Non-nucleoside, non-phosphorylatable pyrrolo[2,3-d]pyrimidines displayed low cytotoxicity and superior antiviral activity against human DNA viruses such as cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) .

- Cholinesterase Inhibition : Molecular modeling studies suggest that certain pyrazoline compounds, including those related to indole derivatives, exhibit selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These properties make them potential neuroprotective agents for disorders like Parkinson’s disease (PD) .

- Pyrazolo[3,4-d]pyrimidine Scaffold : Researchers have explored this scaffold to develop novel cyclin-dependent kinase 2 (CDK2) inhibitors. These derivatives were evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

- Imidazole-Containing Compounds : Imidazole derivatives, such as (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic acid, have been synthesized and evaluated for antimicrobial potential against bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

- Antioxidant, Anti-inflammatory, and More : Indole derivatives have also demonstrated antioxidant, anti-inflammatory, anticancer, anti-HIV, antitubercular, antidiabetic, and antimalarial activities . Investigating these properties further could reveal additional therapeutic possibilities.

Antiviral Activity

Neuroprotective Potential

CDK2 Inhibition for Cancer Therapy

Antimicrobial Properties

Other Biological Activities

未来方向

The future directions for the research and development of benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate and similar compounds could involve further exploration of their biological and pharmacological activities. Given their significant biological activities, these compounds could be further optimized and developed as potential therapeutic agents for various diseases .

作用机制

Target of Action

The compound “benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate” is a derivative of the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been described with a wide range of biological potential . They have shown affinity towards adenosine receptors , and their close similarity with the purine bases adenine and guanine makes them potential targets for various biological activities .

Mode of Action

Pyrazolo[3,4-d]pyrimidines have been found to exhibit various biological activities, including antiviral , antimicrobial , and anticancer activities. These activities are likely due to their interaction with various cellular targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, their antiviral activity suggests an interaction with viral replication pathways , while their antimicrobial activity indicates a potential disruption of bacterial cell processes .

Result of Action

Given the biological activities associated with pyrazolo[3,4-d]pyrimidines, the compound could potentially inhibit the growth of certain viruses, bacteria, or cancer cells .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate involves the reaction of benzyl bromide with 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid in the presence of a base to form the desired compound.", "Starting Materials": [ "Benzyl bromide", "2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid (1 equivalent) in a suitable solvent (e.g. DMF, DMSO) and add a base (1.2 equivalents) to the solution.", "Step 2: Add benzyl bromide (1.1 equivalents) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate as a white solid." ] } | |

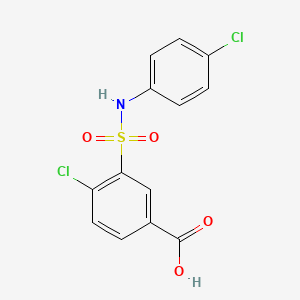

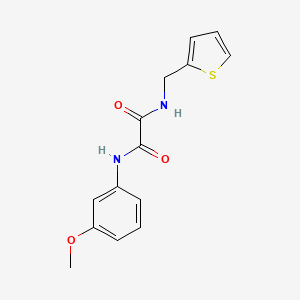

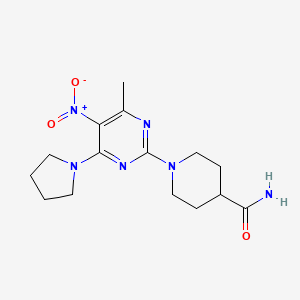

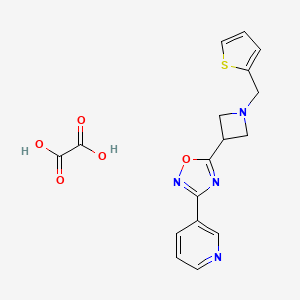

CAS 编号 |

877630-53-0 |

产品名称 |

benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate |

分子式 |

C14H12N4O3S |

分子量 |

316.34 |

IUPAC 名称 |

benzyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetate |

InChI |

InChI=1S/C14H12N4O3S/c19-11(21-7-9-4-2-1-3-5-9)8-22-14-16-12-10(6-15-18-12)13(20)17-14/h1-6H,7-8H2,(H2,15,16,17,18,20) |

InChI 键 |

HSGCOWNJGDRSIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)

![methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2376770.png)

![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2376773.png)

![[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol](/img/structure/B2376779.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2376781.png)

![N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376784.png)

![N-[2-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2376785.png)